2-(2',3',5'-Triiodobenzoyl)ethyl methacrylate chemical properties
2-(2',3',5'-Triiodobenzoyl)ethyl methacrylate chemical properties
High-Performance Radiopaque Monomer for Biomedical Applications
Executive Summary
This technical guide provides a comprehensive analysis of 2-(2',3',5'-Triiodobenzoyl)ethyl methacrylate (CAS: 161042-10-0), a specialized functional monomer designed to impart intrinsic radiopacity to biomedical polymers. Unlike physical mixtures involving barium sulfate (
Molecular Architecture & Physicochemical Properties[1][2][3][4][5]
The efficacy of this monomer stems from its "dual-function" structure: a polymerizable methacrylate head and a radiopaque triiodobenzoyl tail.
1.1 Structural Analysis
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Formula:
-
Molecular Weight: ~611.94 g/mol [1]
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Iodine Content: ~62% (w/w). This high iodine density is the core driver of its X-ray attenuation capabilities.
Key Functional Groups:
-
Methacrylate Group: Enables free-radical polymerization (homopolymerization or copolymerization with MMA, HEMA, Styrene).
-
Ethyl Spacer: Provides steric flexibility, preventing the bulky iodine atoms from hindering the polymerization kinetics.
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2,3,5-Triiodobenzoyl Moiety: The active contrast element. The iodine atoms are bonded to the aromatic ring, ensuring high chemical stability and resistance to metabolic deiodination.
1.2 Physicochemical Data Table
| Property | Value / Characteristic | Relevance |
| Physical State | Solid (Crystalline Powder) | Ease of handling in compounding. |
| Melting Point | 95°C (Recrystallized from Ethyl Acetate) | Indicates thermal processing window. |
| Solubility | Soluble: | Critical for solution polymerization planning. |
| Refractive Index | High (>1.60 estimated) | Due to high electron density of Iodine. |
| Partition Coefficient | LogP ~4.6 (Hydrophobic) | Suggests utility in hydrophobic matrices (e.g., embolization beads). |
Synthesis & Purification Protocol
Objective: Synthesize high-purity monomer via the esterification of HEMA (2-Hydroxyethyl methacrylate) with 2,3,5-triiodobenzoyl chloride.
Safety Note: Perform all steps under yellow light (to prevent iodine photolysis) and in a fume hood.
2.1 Reaction Workflow (DOT Diagram)
Figure 1: Step-wise synthesis workflow for 2-(2',3',5'-Triiodobenzoyl)ethyl methacrylate.
2.2 Detailed Methodology
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Acid Chloride Formation:
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Reflux 2,3,5-triiodobenzoic acid (0.1 mol) with excess thionyl chloride (
) for 4 hours. -
Remove excess
under vacuum. The resulting acid chloride is a yellow solid.
-
-
Esterification:
-
Dissolve the acid chloride in anhydrous Dichloromethane (DCM).
-
Add equimolar 2-Hydroxyethyl methacrylate (HEMA) and Triethylamine (TEA) (1.1 eq) as a proton scavenger.
-
Crucial Step: Add a radical inhibitor (Hydroquinone monomethyl ether, ~50 ppm) to prevent premature polymerization.
-
Stir at 0°C for 2 hours, then room temperature for 24 hours.
-
-
Work-up:
-
Filter off the precipitated triethylamine hydrochloride salt.
-
Wash the organic phase with 0.1 N HCl, then 5%
, then brine. -
Dry over
and evaporate solvent.
-
-
Purification:
-
Recrystallize the crude solid from Ethanol or Ethyl Acetate/Hexane mix.
-
Validation: Check purity via HPLC (>98%) and NMR (verify absence of -OH peak from HEMA).
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Polymerization & Radiopacity Mechanism[1][7][8][9]
3.1 Copolymerization Kinetics
This monomer is rarely used as a homopolymer due to its brittleness (high
-
Reactivity Ratios: Due to the methacrylate head, the reactivity ratios (
) are close to unity when paired with MMA, leading to random statistical copolymers . This ensures the iodine is evenly distributed throughout the material, preventing "hot spots" in X-ray imaging. -
Thermal Properties: Incorporation of the triiodobenzoyl group increases the Glass Transition Temperature (
) of the resulting polymer due to the bulky side chain restricting chain mobility.-
Pure PMMA
: ~105°C -
Copolymer (20 wt% Iodine monomer):
typically shifts to 115-125°C.
-
3.2 Mechanism of Radiopacity (DOT Diagram)
Figure 2: The physical mechanism of radiopacity.[1] Iodine (Atomic Number 53) has a K-shell binding energy (33.2 keV) that closely matches the energy spectrum of diagnostic X-rays, maximizing absorption.
Biomedical Applications
4.1 Liquid Embolic Agents
For treating arteriovenous malformations (AVMs), this monomer is copolymerized into microspheres or dissolved in DMSO (as a prepolymer).
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Advantage: Unlike Onyx® (which uses micronized Tantalum powder), polymers based on this monomer do not suffer from "beam hardening" artifacts or sedimentation of the contrast agent during injection.
4.2 Bone Cements (Vertebroplasty)
Standard PMMA bone cements use 30-40%
-
Innovation: Replacing the filler with 10-15 wt% of the triiodobenzoyl monomer maintains compressive strength while providing necessary visibility for spinal injections.
4.3 Dental Resins
Used in composite resins to ensure fillings can be distinguished from secondary caries on radiographs without altering the translucency required for aesthetic matching.
Safety & Toxicology
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Leaching Profile: Because the iodine is covalently bound via an ester linkage to the aromatic ring, it is hydrolytically stable under physiological conditions (pH 7.4). Free iodine or iodobenzoic acid release is negligible.
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Cytotoxicity: Studies on fibroblasts (L929) generally show Grade 0-1 (non-cytotoxic) response for copolymers containing up to 25 wt% of this monomer.
-
Handling: The monomer itself is an irritant (standard for methacrylates). Avoid inhalation of dust. Store in amber glass at 4°C to prevent spontaneous polymerization or iodine liberation.
References
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Ginsburg, M. et al. (2006). Radiopaque iodinated polymeric nanoparticles for X-ray imaging applications. Biomaterials. Available at: [Link]
-
PubChem. (2025).[1] 2-(2',3',5'-Triiodobenzoyl)ethyl methacrylate Compound Summary. National Library of Medicine. Available at: [Link]
-
Beatty, M.W. et al. (2018). Radiopacity Enhancements in Polymeric Implant Biomaterials: A Comprehensive Literature Review. ACS Biomaterials Science & Engineering. Available at: [Link]
- Kruft, M.A. et al. (1994). Iodine-containing methacrylates as radiopaque additives for bone cements. Journal of Biomedical Materials Research. (Referenced contextually for synthesis protocols).
